molecular formula C15H12ClN3O2S B5003474 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5003474
M. Wt: 333.8 g/mol
InChI Key: WEDRYMYWBFBNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways that are essential for their survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects in cells and organisms. These include changes in gene expression, cell cycle regulation, and apoptosis induction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high potency and specificity towards certain targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. These include the optimization of its pharmacokinetic properties, the identification of new targets for its activity, and the development of novel drug delivery systems to improve its efficacy and safety.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biological activities, and future directions for research have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-(2-thienyl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to produce the final product.

Scientific Research Applications

2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has been studied extensively for its potential use as a drug candidate in the treatment of various diseases.

properties

IUPAC Name

2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-4-5-10(11(16)7-9)15(20)17-8-13-18-14(19-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRYMYWBFBNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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